molecular formula C6H6N2O4S B048108 2-Nitrobenzenesulfonamide CAS No. 5455-59-4

2-Nitrobenzenesulfonamide

Cat. No.: B048108
CAS No.: 5455-59-4
M. Wt: 202.19 g/mol
InChI Key: GNDKYAWHEKZHPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

2-Nitrobenzenesulfonamide (2-Nos) is primarily used as a protecting/activating agent for the selective alkylation of primary amines . It is also an integral component of numerous drugs .

Mode of Action

2-Nos amides are excellent activating/protecting groups for the regioselective N-alkylation of primary amines to their corresponding secondary amines . This is achieved through the Fukuyama modification of the Mitsunobu alkylation by reacting 2-Nos derivatives with alcohols . The protecting Nos group can then be easily removed through a nucleophilic aromatic substitution mechanism using a mercaptoethanol/DBU cleavage cocktail via formation of the Meisenheimer complex .

Biochemical Pathways

2-Nos amides have been advantageously incorporated into reaction products. Three different scenarios of Nos incorporation have been developed:

Pharmacokinetics

It is known that all compounds in this class show >99% binding to plasma proteins .

Result of Action

This compound-containing derivatives represent advanced intermediates in the synthesis of various nitrogenous heterocycles . They represent a viable route to solid-phase synthesis of numerous heterocyclic scaffolds regarded as privileged structures .

Action Environment

The action environment of this compound is typically in a laboratory setting, where it is used as a biochemical reagent for life science related research . The stability, efficacy, and action of the compound can be influenced by various factors such as temperature, pH, and the presence of other chemicals in the reaction mixture.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitrobenzenesulfonamide can be synthesized through the reaction of 2-nitrobenzenesulfonyl chloride with primary amines in the presence of a base such as triethylamine, pyridine, or 2,6-lutidine . The reaction typically proceeds at room temperature and yields N-monosubstituted 2-nitrobenzenesulfonamides in high yields .

Industrial Production Methods: In industrial settings, the preparation of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2-Nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Arylation: Palladium-catalyzed reactions under inert atmosphere.

Major Products:

    Reduction: 2-Aminobenzenesulfonamide.

    Substitution: Various substituted benzenesulfonamides.

    Arylation: Fused nitrogenous heterocycles.

Comparison with Similar Compounds

Comparison: 2-Nitrobenzenesulfonamide is unique due to its specific structural features, such as the nitro group in the ortho position relative to the sulfonamide group. This positioning allows for unique reactivity patterns, particularly in intramolecular arylation reactions . Compared to its analogs, this compound exhibits distinct inhibitory properties and synthetic versatility .

Properties

IUPAC Name

2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4S/c7-13(11,12)6-4-2-1-3-5(6)8(9)10/h1-4H,(H2,7,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDKYAWHEKZHPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30202974
Record name 2-Nitrobenzenesulphonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5455-59-4
Record name 2-Nitrobenzenesulphonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005455594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5455-59-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23381
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Nitrobenzenesulphonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Nitrobenzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 6-methoxy-2-methylquinolin-8-amine 2a (0.19 g, 1.0 mmol) in pyridine (5 ml) was added 4-methyl-2-nitrobenzenesulfonyl chloride (0.24 g, 1.0 mmol). The mixture was stirred at room temperature overnight and precipitated with H2O. The crude product was filtered and recrystallized from EtOH to afford nitrobenzenesulfonamide (0.31 g, 79%) as red crystal. 1H NMR (300 MHz, CDCl3) δ 10.1 (br, 1H); 8.04 (d, 1H), 7.86 (d, 1H), 7.62 (m, 2H), 7.39 (d, 1H), 7.24 (d, 1H), 6.73 (s, 1H), 3.88 (s, 3H), 2.66 (s, 3H), 2.41 (s, 3H); ESI-MS (M++1): 388.0. To a suspension of above nitro compound (0.20 g, 0.56 mmol) in EtOH (5 ml) was added SnCl2 (0.32 g, 1.7 mmol) slowly. The mixture was refluxed for 2 h. After removal of EtOH, the residue was treated with 1M NaOH. The aqueous solution was extracted with CH2Cl2. The combined organic phases were washed by brine, dried over Na2SO4, and concentrated to yield 9a (0.18 g, 92%) as white solid. 1H NMR (300 MHz, CDCl3) δ 9.42 (br, 1H); 7.83 (d, 1H), 7.65 (d, 1H), 7.30 (s, 1H), 7.23 (d, 1H), 6.64 (s, 1H), 6.48 (d, 1H), 6.42 (s, 1H), 3.80 (s, 3H), 2.61 (s, 3H), 2.17 (s, 3H); ESI-MS (M++1): 358.1.
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Nitrobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2-Nitrobenzenesulfonamide
Reactant of Route 3
2-Nitrobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
2-Nitrobenzenesulfonamide
Reactant of Route 5
2-Nitrobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
2-Nitrobenzenesulfonamide
Customer
Q & A

Q1: What are the common synthetic routes to prepare 2-Nitrobenzenesulfonamide derivatives?

A1: this compound derivatives are commonly prepared by reacting 2-nitrobenzenesulfonyl chloride with various amines. This reaction can be carried out under various conditions, including in the presence of a base or using coupling reagents. Additionally, Mitsunobu reaction conditions have also been employed to prepare 2-NBS derivatives from alcohols. [, , , , , ]

Q2: Why is this compound considered a versatile protecting group in organic synthesis?

A2: this compound serves as a robust protecting group for primary amines due to its stability under various reaction conditions. It can be easily introduced and cleaved under mild conditions, making it suitable for multi-step synthesis. [, , , ]

Q3: What are some notable examples of 2-NBS application in total synthesis?

A3: 2-NBS has been successfully utilized in the total synthesis of various natural products, including polyamine toxins like HO-416b and Agel-489, the anti-cancer drug (+)-vinblastine, and the marine alkaloid lipogrammistin-A. [, , , ]

Q4: How is this compound used in the preparation of cyclic amines?

A4: 2-Nitrobenzenesulfonamides can be readily alkylated under conventional or Mitsunobu conditions. Cyclization reactions utilizing this approach have proven effective in synthesizing medium-sized cyclic amines, including eight- to ten-membered rings. [, ]

Q5: Can you provide examples of heterocyclic compounds synthesized using this compound as a building block?

A5: 2-NBS is a valuable precursor for diverse heterocycles. Researchers have employed 2-NBS in synthesizing 3-alkyl-3-(alkylamino)indolin-2-ones, aza-capped cyclodextrins, 2,4-disubstituted 1,2,4-benzothiadiazin-3-one 1,1-dioxides, and 1,2,5-benzothiadiazepine 1,1-dioxides. [, , , ]

Q6: What is the role of sodium dithionite in reactions involving 2-nitrobenzenesulfonamides?

A6: Sodium dithionite (Na2S2O4) acts as a reducing agent in reactions involving 2-nitrobenzenesulfonamides. For instance, it facilitates the one-pot synthesis of 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides by reducing the nitro group in 2-nitrobenzenesulfonamides, enabling subsequent condensation and cyclization reactions. []

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C6H6N2O4S, and its molecular weight is 202.19 g/mol.

Q8: How can spectroscopic techniques be used to characterize this compound and its derivatives?

A8: NMR spectroscopy (both 1H and 13C) is routinely used to confirm the structure of 2-NBS derivatives. Additionally, IR spectroscopy provides valuable information about functional groups present, such as the characteristic sulfonamide and nitro group stretches. [, ]

Q9: What is the significance of the N-H bond conformation in this compound derivatives?

A9: The conformation of the N-H bond relative to the nitro group in the sulfonyl benzene ring (syn or anti) can influence the molecule's overall conformation and its ability to participate in hydrogen bonding. Crystallographic studies of various derivatives have revealed a preference for the syn conformation, which often leads to the formation of intramolecular hydrogen bonds. [, , , , , , , , , ]

Q10: How does the dihedral angle between the benzene rings in this compound derivatives affect their properties?

A10: The dihedral angle, influenced by steric and electronic factors, can affect the molecule's overall conformation and potentially its interactions with biological targets. This angle varies significantly across different derivatives, as evidenced by crystallographic studies. [, , , , , , , , , ]

Q11: Can you explain the concept of "cyclization-release" in the context of fluorous-tagged this compound linkers?

A11: In this context, a fluorous-tagged 2-NBS linker is attached to a substrate. Ring-closing metathesis is then employed to form a cyclic product. This cyclization step simultaneously cleaves the product from the linker, releasing the desired cyclic compound and the active catalyst. []

Q12: What biological activities have been reported for this compound derivatives?

A12: 2-NBS derivatives have displayed diverse biological activities, including antiprotozoal activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, and potential as PI3Kδ inhibitors for cancer therapy. [, ]

Q13: How does the introduction of N-alkoxy groups in 4,4'-bis(imidazolinylamino)diphenylamine analogues affect their blood-brain barrier permeability?

A13: Incorporating N-alkoxy groups, specifically the N-hydroxy analogue, in 4,4'-bis(imidazolinylamino)diphenylamine analogues led to improved blood-brain barrier permeability compared to the unsubstituted lead compound, as demonstrated by in vitro transport assays using the hCMEC/D3 human cell line. []

Q14: What is the significance of the rotation-limiting strategy in the development of PI3Kδ inhibitors?

A14: The rotation-limiting strategy involves introducing substituents to restrict the conformational flexibility of a molecule. In the case of PI3Kδ inhibitors, this strategy was employed to enhance interactions with the target enzyme's hydrophobic pocket, leading to the discovery of potent inhibitors. []

Q15: How do 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives compare to their quinazolinone counterparts in terms of PI3Kδ inhibitory activity and selectivity?

A15: While exhibiting significantly lower PI3Kδ inhibitory potency compared to their quinazolinone counterparts, 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives generally maintained high selectivity towards PI3Kδ over other PI3K isoforms. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.